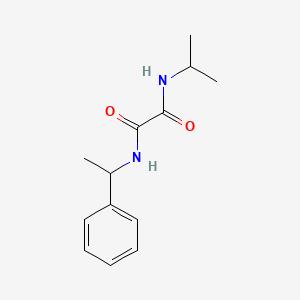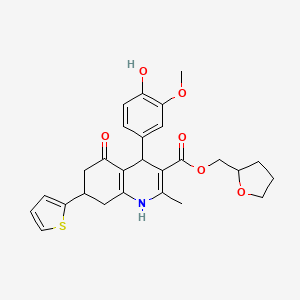
N-isopropyl-N'-(1-phenylethyl)ethanediamide
Übersicht
Beschreibung
N-isopropyl-N'-(1-phenylethyl)ethanediamide, also known as ADB-PINACA, is a synthetic cannabinoid that has gained popularity in recent years. It is a member of the indazole family of synthetic cannabinoids and is often used as a recreational drug due to its psychoactive effects. However, ADB-PINACA has also been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-isopropyl-N'-(1-phenylethyl)ethanediamide acts on the endocannabinoid system, which is involved in a variety of physiological processes such as pain sensation, appetite, and mood regulation. Specifically, this compound binds to the CB1 receptor, which is located in the brain and central nervous system. This binding leads to the activation of a cascade of biochemical events that ultimately result in the psychoactive effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. These effects include altered perception, mood changes, and impaired cognitive function. This compound has also been shown to have analgesic properties, which could make it a potential treatment for chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-N'-(1-phenylethyl)ethanediamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high potency, which makes it useful for studying the endocannabinoid system. However, this compound also has some limitations. It has a short half-life, which means that its effects are relatively short-lived. Additionally, this compound has been shown to be highly addictive, which could limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-isopropyl-N'-(1-phenylethyl)ethanediamide. One area of research could focus on its potential as a treatment for neurological disorders such as epilepsy and multiple sclerosis. Another area of research could focus on the development of new synthetic cannabinoids with improved therapeutic properties. Additionally, research could focus on the long-term effects of this compound use and its potential for addiction. Overall, this compound has the potential to be a valuable tool for scientific research and could lead to the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-N'-(1-phenylethyl)ethanediamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as a treatment for neurological disorders such as epilepsy and multiple sclerosis. Studies have shown that this compound has anti-inflammatory and neuroprotective properties, which could make it a promising therapeutic agent for these conditions.
Eigenschaften
IUPAC Name |
N'-(1-phenylethyl)-N-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)14-12(16)13(17)15-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDLMVLIMLWPFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3984618.png)
![4-fluoro-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3984624.png)
![N-[2,2-dichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3984636.png)

![2-(methylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3984646.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3984650.png)



![4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B3984686.png)


